(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis
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Overview
Description
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, is a bicyclic organic compound with significant interest in various scientific fields. This compound features a cyclopentane ring fused to a pyrazine ring, and it exists as a cis isomer. The dihydrochloride form indicates the presence of two hydrochloride groups, which often enhance the compound’s solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted cyclopentanone, the cyclization reaction is initiated. This often involves the use of a nitrogen source, like hydrazine, under acidic or basic conditions to form the pyrazine ring.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to saturate the rings, forming the octahydro derivative. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for hydrogenation and automated systems for acid addition to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Further reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any remaining unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Alkylated pyrazine derivatives
Scientific Research Applications
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyrazine: Lacks the dihydrochloride groups, which affects its solubility and stability.
Hexahydro-1H-cyclopenta[b]pyrazine: Contains fewer hydrogen atoms, resulting in different chemical properties.
Cyclopenta[b]pyrazine: An unsaturated version with distinct reactivity and applications.
Uniqueness
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, cis, is unique due to its specific stereochemistry and the presence of dihydrochloride groups. These features enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
2624108-47-8 |
---|---|
Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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